molecular formula C11H9ClN2S2 B14565491 Pyrimidine, 5-[(4-chlorophenyl)thio]-2-(methylthio)- CAS No. 61727-21-7

Pyrimidine, 5-[(4-chlorophenyl)thio]-2-(methylthio)-

Cat. No.: B14565491
CAS No.: 61727-21-7
M. Wt: 268.8 g/mol
InChI Key: KPQXYRQTDHGTPZ-UHFFFAOYSA-N
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Description

Pyrimidine, 5-[(4-chlorophenyl)thio]-2-(methylthio)- is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . This particular compound features a 4-chlorophenylthio group at position 5 and a methylthio group at position 2, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chlorothiophenol with 2-methylthiopyrimidine under basic conditions to form the desired compound . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 5-[(4-chlorophenyl)thio]-2-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the 4-chlorophenylthio group, using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the 4-chlorophenylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydride, potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced phenylthio derivatives

    Substitution: Substituted phenylthio derivatives

Scientific Research Applications

Pyrimidine, 5-[(4-chlorophenyl)thio]-2-(methylthio)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of pyrimidine, 5-[(4-chlorophenyl)thio]-2-(methylthio)- involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes or proteins involved in cellular processes, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-6-oxo-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-1,6-dihydropyrimidine-5-carbonitrile
  • 2-(5-cyano-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)-pyrimidin-4-yl) hydrazine carbothioamide

Uniqueness

Pyrimidine, 5-[(4-chlorophenyl)thio]-2-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 4-chlorophenylthio and methylthio groups enhances its reactivity and potential for diverse applications in scientific research and industry .

Properties

CAS No.

61727-21-7

Molecular Formula

C11H9ClN2S2

Molecular Weight

268.8 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfanyl-2-methylsulfanylpyrimidine

InChI

InChI=1S/C11H9ClN2S2/c1-15-11-13-6-10(7-14-11)16-9-4-2-8(12)3-5-9/h2-7H,1H3

InChI Key

KPQXYRQTDHGTPZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C=N1)SC2=CC=C(C=C2)Cl

Origin of Product

United States

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